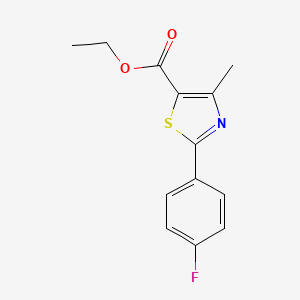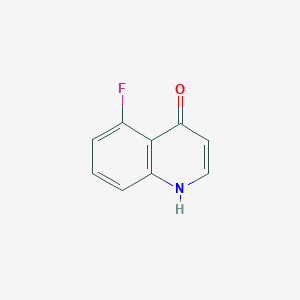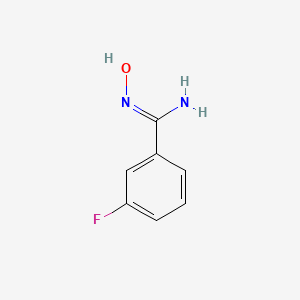
Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate
Overview
Description
Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with various substituents that enhance its chemical properties.
Mechanism of Action
Target of Action
Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate, also known as DTXSID60465111, is a compound with significant pharmacological importance . .
Mode of Action
It’s known that dihydroquinolines and their derivatives, which this compound belongs to, display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . They also have practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
Given its pharmacological properties, it can be inferred that it likely interacts with pathways related to inflammation, lipid peroxidation, and hormonal regulation .
Result of Action
Given its pharmacological properties, it can be inferred that it likely exerts its effects at the cellular level, potentially influencing cell signaling, inflammation, and oxidative stress pathways .
Biochemical Analysis
Biochemical Properties
8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . These interactions are essential for the compound’s function in biochemical processes, influencing the activity of the enzymes and proteins it interacts with.
Cellular Effects
The effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a ligand for Ru-catalyzed asymmetric transfer hydrogenation of ketones . This interaction can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
At the molecular level, 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a tridentate chelating agent, reacting with 2-aminophenol to form a benzoxazole derivative . This interaction can inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo fluorescence quenching in water, making it a viable candidate for developing probes for detecting water in aprotic organic solvents . This property highlights its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, it has been used in the synthesis of chiral quinolinyl-oxazoline compounds, which are used as ligands for Cu (II) catalyzed asymmetric cyclopropanation . These studies help determine the optimal dosage for achieving desired effects while minimizing toxicity.
Metabolic Pathways
8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of novel oxorhenium (V) complexes, which play a role in metabolic processes
Transport and Distribution
The transport and distribution of 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester within cells and tissues are essential for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, it has been shown to undergo fluorescence quenching in water, indicating its potential for targeted delivery in aprotic organic solvents . This property is crucial for its application in biochemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methylquinoline-2(1H)-one with (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF), yielding the desired ester with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the quinoline core, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
4-Hydroxyquinoline: Exhibits similar biological activities and is used in drug development.
2-Hydroxyquinoline: Another quinoline derivative with diverse applications in chemistry and biology.
Uniqueness
Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate stands out due to its specific substituents, which enhance its chemical reactivity and biological activity. Its unique structure allows for targeted modifications, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 2,2,4-trimethyl-1H-quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-8,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTWVFJKVBWXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465111 | |
| Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523227-10-3 | |
| Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)


![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)







